N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Description
This compound is a heterocyclic derivative featuring a triazole-pyrazole core integrated with thiophene, p-tolyl, and phenethyl substituents. Its structural complexity arises from the fusion of multiple aromatic and heterocyclic systems:
- 1,2,4-Triazole: A nitrogen-rich heterocycle known for enhancing metabolic stability and bioavailability in drug candidates .
- 4,5-Dihydro-1H-pyrazole: A partially saturated pyrazole ring, which may improve solubility and reduce toxicity .
- Thiophene: An electron-rich aromatic heterocycle that contributes to π-π stacking interactions in biological targets .
The compound’s acetamide-thioether linkage is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O3S2/c1-25-14-16-27(17-15-25)30-21-29(31-13-8-20-45-31)39-41(30)34(43)24-46-35-38-37-32(40(35)19-18-26-9-4-2-5-10-26)22-36-33(42)23-44-28-11-6-3-7-12-28/h2-17,20,30H,18-19,21-24H2,1H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOISJLTXWVLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that integrates several pharmacologically relevant moieties. Its potential biological activities have been the subject of various studies focusing on its anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities, including anticancer effects. The presence of a thiophene ring and a pyrazole moiety further enhances its pharmacological profile. The structural complexity allows for interactions with multiple biological targets.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | MDA-MB231 (Breast cancer) | 10.5 | Induction of apoptosis |
| Example B | A549 (Lung cancer) | 15.0 | Inhibition of cell proliferation |
Studies indicate that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines. Research has shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro.
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| Example C | TNF-alpha | 12.0 |
| Example D | IL-6 | 8.5 |
These findings suggest that N-substituted triazoles can serve as promising candidates for treating inflammatory diseases .
Analgesic Activity
Analgesic properties have also been reported for compounds related to N-((5...)). In animal models, these compounds exhibited significant pain relief comparable to standard analgesics like ibuprofen.
| Study Reference | Model Used | Pain Relief (% reduction) |
|---|---|---|
| Study 1 | Tail-flick test | 70% |
| Study 2 | Formalin test | 65% |
These results indicate a strong potential for development as analgesic agents .
Case Studies
A notable case study involved the evaluation of a similar triazole derivative in a clinical trial setting. The compound was administered to patients with advanced solid tumors. Results demonstrated a favorable safety profile and promising preliminary efficacy, leading to further exploration in combination therapies .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide typically involves multi-step reactions that include the formation of the pyrazole and triazole rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies suggest that N-(substituted phenyl)-triazoles can effectively inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound's thiazole and triazole components are known for their antimicrobial activities. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds containing phenoxyacetamide moieties have been investigated for their anti-inflammatory effects. Research shows that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of a related triazole derivative against human breast cancer cell lines (MCF7). The compound exhibited a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
In another study, derivatives similar to N-((5...phenoxyacetamide were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial potential .
Data Table: Summary of Applications
Chemical Reactions Analysis
Functionalization of the Pyrazole Ring
The pyrazole’s 1-position is functionalized via nucleophilic substitution or coupling:
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Thioether linkage : Reaction of pyrazole-thiols with bromoethyl ketones (e.g., 2-bromo-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one) in anhydrous ethanol under reflux forms the 2-oxoethylthio bridge .
Key Data
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Reaction of carbothioamide with bromo-indenone in ethanol yields 75% product after recrystallization .
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Steric hindrance from p-tolyl groups may reduce reactivity but enhances regioselectivity .
Assembly of the 1,2,4-Triazole Moiety
The 4-phenethyl-4H-1,2,4-triazole-3-thiol intermediate is synthesized via:
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Cyclization of thiosemicarbazides with carboxylic acids or esters under basic conditions .
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Phenethyl substitution : Introduced via alkylation of triazole-thiols using phenethyl bromide in DMF with K₂CO₃.
Example Protocol
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Thiosemicarbazide and ethyl acetoacetate cyclize in EtOH/Et₃N to form triazole-thiols .
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Microwave irradiation improves yield (75–87%) and reduces reaction time .
Thioether Coupling Between Pyrazole and Triazole
The pyrazole and triazole units are linked via a thioether bond:
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Nucleophilic substitution : Triazole-thiol attacks the bromoethyl group on the pyrazole fragment in DMF with NaH as base .
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | NaH | |
| Temperature | 60°C | |
| Yield | 70–85% |
Attachment of Phenoxyacetamide
The final step involves amide coupling between the triazole-methylamine and 2-phenoxyacetic acid:
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Activation method : EDC/HOBt in DCM facilitates carbodiimide-mediated coupling.
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Purification : Chromatography on silica gel (eluent: EtOAc/hexane) yields the pure product.
Critical Notes
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Electron-withdrawing groups on the phenyl ring enhance coupling efficiency .
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Solubility of intermediates in DMF or DMSO is crucial for reaction homogeneity .
Structural and Mechanistic Insights
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Regioselectivity : Bulky substituents (e.g., p-tolyl) favor 3,5-disubstituted pyrazoles due to steric hindrance .
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Protective groups : Thiocarboxyamide groups prevent undesired aromatization during pyrazole synthesis .
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Electrochemical behavior : Analogous nitroheterocycles undergo reduction at −500 mV (vs. Ag/AgCl), suggesting redox-mediated bioactivation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related heterocyclic derivatives, focusing on structural features , synthetic routes , and biological activities .
Table 1: Structural and Functional Comparison
Key Insights:
The phenethyl group adds steric bulk compared to simpler phenyl substituents, which may influence pharmacokinetics .
Biological Activity: Thiazole derivatives (e.g., 7b and 11) exhibit potent anticancer activity against HepG-2 cells, suggesting that the target compound’s triazole-pyrazole core could similarly interact with cancer-related enzymes or receptors .
Synthetic Routes: The target compound shares synthetic strategies with ’s derivatives, including hydrazinolysis and alkylation, but requires precise optimization for introducing the thiophene and p-tolyl groups . In contrast, ’s compounds employ hydrazonoyl chlorides and α-halo reagents, which are less applicable to the target’s saturated pyrazole system .
Aromaticity and Stability :
- The conjugated π-system of the thiophene and triazole-pyrazole core enhances stability, a trait shared with aromatic compounds used in drug discovery .
Limitations:
- No experimental IC50 data are available for the target compound, limiting direct pharmacological comparisons.
- The impact of the p-tolyl group on toxicity or metabolic clearance remains speculative without in vivo studies.
Preparation Methods
Pyrazole Cyclization
The chalcone-to-pyrazole conversion proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclodehydration. Electron-withdrawing groups on the chalcone enhance reaction rates, as evidenced by the thiophene moiety’s role in stabilizing the intermediate.
Triazole-Thioether Coupling
The thioether linkage forms via an SN2 mechanism, where the triazole thiolate attacks the bromoacetyl carbon. Triethylamine neutralizes HBr, driving the reaction to completion. Excess TEA (>1.5 eq) reduces side products like disulfides.
Acylation Efficiency
Steric hindrance from the phenethyl group necessitates prolonged reaction times (12 h) for complete acylation. Lower temperatures (0°C) minimize O-acylation byproducts.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What synthetic routes are optimal for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of triazole-thioether derivatives typically involves multi-step protocols. For example, the thiophene and pyrazole moieties can be synthesized via cyclization of thiosemicarbazides under reflux with phenylisothiocyanate in ethyl alcohol . Key parameters include solvent polarity (e.g., ethyl alcohol vs. DMF), temperature control (reflux at 80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (e.g., pet-ether) or column chromatography is critical to isolate the target compound. Yield optimization requires monitoring intermediates by TLC and adjusting catalyst amounts (e.g., triethylamine for acetylation steps) .
Advanced: How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer:
Computational tools like the PASS program can predict biological activity by analyzing structural motifs. For triazole-thioether derivatives, docking studies against target enzymes (e.g., bacterial dihydrofolate reductase) identify binding affinities. Key steps include:
Structure Preparation: Optimize the compound’s geometry using DFT or molecular mechanics.
Target Selection: Prioritize enzymes with known interactions with triazole or thiophene motifs (e.g., antifungal targets like CYP51).
Docking Simulations: Use AutoDock Vina to assess binding energies; validate with experimental IC₅₀ values .
Contradictions between predicted and observed activities may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Basic: What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify protons adjacent to sulfur (e.g., thioether groups at δ 3.5–4.5 ppm) and aromatic systems (thiophene, phenyl).
- IR Spectroscopy: Confirm carbonyl (C=O at ~1700 cm⁻¹) and thioamide (C=S at ~1250 cm⁻¹) functionalities.
- LC-MS: Validate molecular weight (e.g., [M+H]+ peak) and detect impurities via fragmentation patterns .
Cross-referencing with elemental analysis ensures stoichiometric accuracy (±0.3% for C, H, N) .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables:
Microbial Strain Variability: Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains, adjusting inoculum size and growth media (e.g., Mueller-Hinton agar vs. broth) .
Cellular Uptake Differences: Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation.
Statistical Analysis: Apply ANOVA to assess significance (p < 0.05) and normalize data to positive controls (e.g., ciprofloxacin for antibacterials) .
Basic: What strategies mitigate thiol-thione tautomerism during stability studies of this compound?
Methodological Answer:
Thiol-thione equilibrium in triazole derivatives affects stability and reactivity. To stabilize the desired tautomer:
pH Control: Maintain acidic conditions (pH 4–6) to favor thione forms.
Crystallization Solvents: Use aprotic solvents (e.g., DMSO) to reduce proton exchange.
Spectroscopic Monitoring: Track tautomeric shifts via UV-Vis (λmax 250–300 nm for thione) or 13C NMR (C=S at ~180 ppm) .
Advanced: How do non-covalent interactions (e.g., π-π stacking) influence the compound’s supramolecular assembly and reactivity?
Methodological Answer:
Non-covalent interactions are critical in catalysis and crystal engineering:
X-ray Crystallography: Resolve π-π interactions between phenyl and thiophene rings (distance ~3.5 Å).
DFT Calculations: Quantify interaction energies (e.g., SAPT for dispersion forces).
Reactivity Modulation: Electron-rich thiophene rings enhance electrophilic substitution rates in the presence of π-acceptors .
Basic: How to design SAR studies for optimizing antimicrobial activity in analogs of this compound?
Methodological Answer:
Core Modifications: Replace p-tolyl with electron-withdrawing groups (e.g., -NO₂) to enhance membrane penetration.
Side-Chain Variation: Substitute phenethyl with alkyl chains to alter lipophilicity (logP 2–4 optimal).
Bioisosteres: Replace thiophene with furan or pyrrole to assess heterocycle-dependent activity .
Dose-response curves (IC₅₀) and time-kill assays validate improvements .
Advanced: What experimental and theoretical approaches characterize the electronic effects of substituents on the triazole ring?
Methodological Answer:
Electrochemical Analysis: Cyclic voltammetry measures redox potentials influenced by substituents (e.g., electron-donating -OCH₃ lowers oxidation potential).
Hammett Constants: Correlate σ values of substituents with reaction rates (e.g., nucleophilic substitution at C-3 of triazole).
TD-DFT: Predict UV-Vis transitions and charge-transfer interactions for photostability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
